molecular formula C5H2F3NO3 B6160434 2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid CAS No. 1480595-05-8

2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid

Cat. No.: B6160434
CAS No.: 1480595-05-8
M. Wt: 181.1
InChI Key:
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Description

2-(Trifluoromethyl)-1,3-oxazole-5-carboxylic acid is a heterocyclic compound featuring an oxazole ring substituted with a trifluoromethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a trifluoromethyl-substituted nitrile with an appropriate carboxylic acid derivative in the presence of a base. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions using automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can yield reduced forms of the oxazole ring, potentially altering its chemical properties.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with higher oxidation states, while substitution reactions can produce a wide range of functionalized oxazole compounds.

Scientific Research Applications

2-(Trifluoromethyl)-1,3-oxazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals, where its stability and reactivity are advantageous.

Mechanism of Action

The mechanism of action of 2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the oxazole ring’s ability to form hydrogen bonds, enables the compound to modulate various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

    Trifluoromethyl-substituted oxazoles: These compounds share the trifluoromethyl group and oxazole ring but differ in the position and nature of other substituents.

    Trifluoromethyl-substituted carboxylic acids: These compounds have the trifluoromethyl group and carboxylic acid functionality but may lack the oxazole ring.

Uniqueness: 2-(Trifluoromethyl)-1,3-oxazole-5-carboxylic acid is unique due to the combination of the trifluoromethyl group, oxazole ring, and carboxylic acid functionality. This combination imparts distinct chemical properties, such as enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid involves the reaction of 2-(trifluoromethyl)oxirane with hydroxylamine hydrochloride to form 2-(trifluoromethyl)-1,3-oxazolidin-5-one, which is then hydrolyzed to yield the target compound.", "Starting Materials": ["2-(trifluoromethyl)oxirane", "hydroxylamine hydrochloride", "sodium hydroxide", "water", "ethyl acetate"], "Reaction": ["Step 1: Dissolve 2-(trifluoromethyl)oxirane in water and add hydroxylamine hydrochloride. Stir the mixture at room temperature for several hours until a white solid precipitates.", "Step 2: Filter the solid and wash it with water. Dissolve the solid in ethyl acetate and dry over sodium sulfate.", "Step 3: Concentrate the ethyl acetate solution to yield 2-(trifluoromethyl)-1,3-oxazolidin-5-one as a white solid.", "Step 4: Dissolve 2-(trifluoromethyl)-1,3-oxazolidin-5-one in a mixture of water and sodium hydroxide. Heat the mixture under reflux for several hours until the starting material is completely hydrolyzed.", "Step 5: Acidify the reaction mixture with hydrochloric acid and extract the product with ethyl acetate. Dry the organic layer over sodium sulfate and concentrate to yield 2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid as a white solid."] }

CAS No.

1480595-05-8

Molecular Formula

C5H2F3NO3

Molecular Weight

181.1

Purity

95

Origin of Product

United States

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